molecular formula C16H17NO5S B5003063 Phenyl 2-[(4-methoxyphenyl)sulfonyl-methylamino]acetate

Phenyl 2-[(4-methoxyphenyl)sulfonyl-methylamino]acetate

Cat. No.: B5003063
M. Wt: 335.4 g/mol
InChI Key: FJFLLTPSTAKGOQ-UHFFFAOYSA-N
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Description

Phenyl 2-[(4-methoxyphenyl)sulfonyl-methylamino]acetate is an organic compound that features a phenyl group, a methoxyphenyl group, and a sulfonyl-methylamino group attached to an acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-[(4-methoxyphenyl)sulfonyl-methylamino]acetate typically involves a multi-step process. One common method includes the reaction of phenyl acetate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This is followed by the addition of methylamine to form the sulfonyl-methylamino intermediate. The final step involves esterification to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-[(4-methoxyphenyl)sulfonyl-methylamino]acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of phenyl 2-[(4-hydroxyphenyl)sulfonyl-methylamino]acetate.

    Reduction: Formation of phenyl 2-[(4-methoxyphenyl)sulfanyl-methylamino]acetate.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Phenyl 2-[(4-methoxyphenyl)sulfonyl-methylamino]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism by which Phenyl 2-[(4-methoxyphenyl)sulfonyl-methylamino]acetate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The sulfonyl-methylamino group is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 2-[(4-hydroxyphenyl)sulfonyl-methylamino]acetate
  • Phenyl 2-[(4-methoxyphenyl)sulfanyl-methylamino]acetate
  • Phenyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate

Uniqueness

Phenyl 2-[(4-methoxyphenyl)sulfonyl-methylamino]acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and medicinal applications.

Properties

IUPAC Name

phenyl 2-[(4-methoxyphenyl)sulfonyl-methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-17(12-16(18)22-14-6-4-3-5-7-14)23(19,20)15-10-8-13(21-2)9-11-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFLLTPSTAKGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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